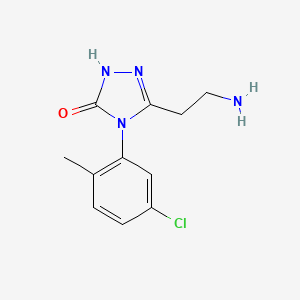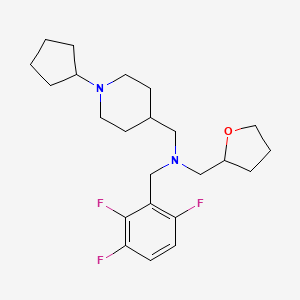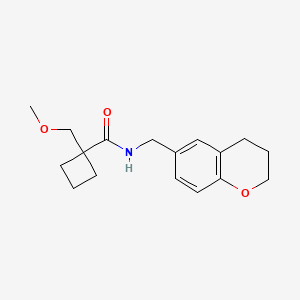![molecular formula C14H23N5S B3811152 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine](/img/structure/B3811152.png)
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine
Overview
Description
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine, also known as TH287, is a small molecule inhibitor that targets the DNA damage response pathway. It has been studied extensively in recent years due to its potential applications in cancer therapy.
Mechanism of Action
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine selectively inhibits the activity of Chk2 by binding to its ATP-binding site. Chk2 is a kinase that is activated in response to DNA damage and is involved in the repair of DNA double-strand breaks. Inhibition of Chk2 activity leads to the accumulation of DNA damage and subsequent cancer cell death.
Biochemical and Physiological Effects:
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been shown to selectively inhibit the activity of Chk2 in cancer cells, leading to the accumulation of DNA damage and subsequent cancer cell death. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been tested in preclinical models of cancer and has shown promising results in inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine is its selectivity for Chk2 inhibition, which reduces the potential for off-target effects. However, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has not yet been tested in clinical trials, so its potential side effects and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine research. One direction is to further investigate its efficacy in combination with other DNA-damaging agents, such as radiation and chemotherapy. Another direction is to investigate its potential use in combination with other targeted therapies, such as PARP inhibitors. Additionally, further preclinical studies are needed to determine its safety and efficacy in humans, and clinical trials are needed to evaluate its potential use in cancer therapy.
In conclusion, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine is a small molecule inhibitor that targets the DNA damage response pathway and has potential applications in cancer therapy. Its selectivity for Chk2 inhibition and ability to sensitize cancer cells to DNA-damaging agents make it a promising candidate for further research. However, its limitations in solubility and lack of clinical data highlight the need for further preclinical and clinical studies.
Scientific Research Applications
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been studied extensively for its potential applications in cancer therapy. It has been shown to selectively inhibit the activity of the DNA damage response kinase, Chk2, which is involved in the repair of DNA damage. This inhibition leads to the accumulation of DNA damage and subsequent cancer cell death. 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy.
properties
IUPAC Name |
5-methyl-2-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5S/c1-11-10-16-14(17-13(11)15)19-4-2-12(3-5-19)18-6-8-20-9-7-18/h10,12H,2-9H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAMWGRJUFLGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)N2CCC(CC2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3811072.png)
![(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B3811074.png)
![N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B3811079.png)
![(1-methyl-3-phenylpropyl)[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amine](/img/structure/B3811082.png)
![1-acetyl-4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B3811089.png)
![6,9-dioxo-N-[2-(trifluoromethyl)phenyl]octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3811093.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B3811103.png)



![3-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-indole](/img/structure/B3811135.png)
![ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B3811142.png)
![1-ethyl-4-{[5-(3-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3811154.png)